4-Fluoro-2-methoxy-3-(trifluoromethoxy)pyridine-6-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Fluoro-2-methoxy-3-(trifluoromethoxy)pyridine-6-carbonyl chloride is a chemical compound with the molecular formula C8H4ClF4NO3. It is a pyridine derivative that contains both fluorine and methoxy functional groups, making it a compound of interest in various chemical and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-2-methoxy-3-(trifluoromethoxy)pyridine-6-carbonyl chloride typically involves the introduction of fluorine and methoxy groups onto a pyridine ring, followed by the addition of a carbonyl chloride group. The specific synthetic routes and reaction conditions can vary, but common methods include:
Fluorination: Introduction of the fluorine atom using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Methoxylation: Introduction of the methoxy group using methanol and a suitable catalyst.
Carbonylation: Introduction of the carbonyl chloride group using phosgene or triphosgene under controlled conditions
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reactions using automated systems to ensure precision and safety. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
4-Fluoro-2-methoxy-3-(trifluoromethoxy)pyridine-6-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the carbonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols can be used under basic conditions.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative, while coupling reactions can yield complex organic molecules .
Wissenschaftliche Forschungsanwendungen
4-Fluoro-2-methoxy-3-(trifluoromethoxy)pyridine-6-carbonyl chloride has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and in the development of new chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Wirkmechanismus
The mechanism of action of 4-Fluoro-2-methoxy-3-(trifluoromethoxy)pyridine-6-carbonyl chloride involves its interaction with specific molecular targets and pathways. The presence of fluorine and methoxy groups can influence the compound’s reactivity and binding affinity to various targets. The carbonyl chloride group can act as a reactive site for further chemical modifications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Fluoro-2-methoxy-3-(trifluoromethoxy)benzeneboronic acid
- 4-Fluoro-2-methoxy-3-(trifluoromethoxy)phenylboronic acid
Uniqueness
4-Fluoro-2-methoxy-3-(trifluoromethoxy)pyridine-6-carbonyl chloride is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties.
Eigenschaften
Molekularformel |
C8H4ClF4NO3 |
---|---|
Molekulargewicht |
273.57 g/mol |
IUPAC-Name |
4-fluoro-6-methoxy-5-(trifluoromethoxy)pyridine-2-carbonyl chloride |
InChI |
InChI=1S/C8H4ClF4NO3/c1-16-7-5(17-8(11,12)13)3(10)2-4(14-7)6(9)15/h2H,1H3 |
InChI-Schlüssel |
GHUJVHOYJJDNQG-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=CC(=N1)C(=O)Cl)F)OC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.